molecular formula C13H12FN5O B1390982 (2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine CAS No. 1204297-71-1

(2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine

Cat. No.: B1390982
CAS No.: 1204297-71-1
M. Wt: 273.27 g/mol
InChI Key: KYUBDRWITBSVNQ-UHFFFAOYSA-N
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Description

“(2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine” is a chemical compound with the IUPAC name 2-{[3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethanamine . It has a molecular weight of 273.27 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12FN5O/c14-10-3-1-2-9(8-10)13-17-16-11-4-5-12(18-19(11)13)20-7-6-15/h1-5,8H,6-7,15H2 . This indicates that the compound has a complex structure involving a fluorophenyl group, a triazolo group, a pyridazin group, and an ethylamine group.


Physical and Chemical Properties Analysis

The compound is a solid . The IR absorption spectra of similar 1,2,4-triazole derivatives have shown two signals for C=O groups at 1650–1712 cm−1 .

Scientific Research Applications

  • Synthesis and Structural Studies : A study by Aggarwal et al. (2019) details the synthesis of 3,6-disubstituted-bis-1,2,4-triazolo-[4,3-b][3′,4′-f]pyridazines, a category to which the compound belongs. The synthesis involved oxidative intramolecular cyclization and was characterized using various techniques like IR, NMR, and X-ray crystal analysis. The study provides insights into the molecular structure and characteristics of such compounds, including their steric properties and interactions (Aggarwal et al., 2019).

  • Transformations of 1,2,4-Triazine to Pyridazine : Kozhevnikov et al. (2005) explored the transformations of 1,2,4-triazine, a core structure related to the compound , into pyridazines and triazolo[4,3-b]pyridazines. This research sheds light on the chemical processes and reactions that can be utilized to synthesize various derivatives of the core structure (Kozhevnikov et al., 2005).

  • Antiviral Activities : Research by Shamroukh and Ali (2008) investigated the antiviral activities of some triazolo[4,3-b]pyridazine derivatives. Their study suggests potential applications in antiviral therapies, specifically against the hepatitis-A virus. This highlights the potential biomedical applications of compounds within this chemical class (Shamroukh & Ali, 2008).

  • Electroluminescent Properties : Kang et al. (2017) conducted a study on [1,2,4]-triazolo[4,3-a]-pyridine-based bipolar red host materials, which are structurally related to the compound . This research is relevant for understanding the electroluminescent properties and potential applications in organic light-emitting diodes (OLEDs) (Kang et al., 2017).

  • Antimicrobial Activities : Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives and evaluated their antimicrobial activities. While the specific compound was not directly studied, this research provides context for the antimicrobial potential of related compounds (Bektaş et al., 2007).

Properties

IUPAC Name

2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN5O/c14-10-3-1-2-9(8-10)13-17-16-11-4-5-12(18-19(11)13)20-7-6-15/h1-5,8H,6-7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUBDRWITBSVNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501146858
Record name 2-[[3-(3-Fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501146858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204297-71-1
Record name 2-[[3-(3-Fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204297-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[3-(3-Fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501146858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine
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(2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine
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(2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine
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(2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine
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(2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine
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(2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine

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